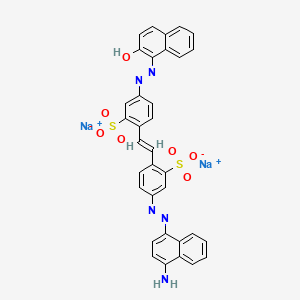

Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate

Description

Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate is a complex aromatic sulfonate compound featuring two azo (-N=N-) linkages, two naphthalene moieties, and two sulfonate (-SO₃⁻Na⁺) groups. Its structure combines chromophoric azo groups with hydrophilic sulfonate substituents, making it highly soluble in aqueous media. Such compounds are typically synthesized via diazo-coupling reactions and are employed in advanced applications such as dye-sensitized solar cells, optical sensors, or pH-responsive materials due to their tunable electronic properties and strong light absorption in the visible spectrum .

Properties

Molecular Formula |

C34H23N5Na2O7S2 |

|---|---|

Molecular Weight |

723.7 g/mol |

IUPAC Name |

disodium;5-[(4-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C34H25N5O7S2.2Na/c35-29-16-17-30(28-8-4-3-7-27(28)29)38-36-24-14-11-22(32(19-24)47(41,42)43)9-10-23-12-15-25(20-33(23)48(44,45)46)37-39-34-26-6-2-1-5-21(26)13-18-31(34)40;;/h1-20,40H,35H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2/b10-9+,38-36?,39-37?;; |

InChI Key |

XXFFJXDXUFVNMY-CRLXCHKXSA-L |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

2.1 Synthetic Routes: The synthesis of Sodium Azo-Stilbene Sulfonate involves diazotization and coupling reactions. Here are the steps:

Coupling Reaction:

2.2 Industrial Production: Industrial production typically involves large-scale batch processes. Manufacturers optimize reaction conditions, temperature, and reagent concentrations to achieve high yields.

Chemical Reactions Analysis

Sodium Azo-Stilbene Sulfonate undergoes several reactions:

Oxidation: It can be oxidized to form colored quinone derivatives.

Reduction: Reduction of the azo group yields colorless compounds.

Substitution: Aromatic substitution reactions modify the compound’s structure.

Common Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), and various oxidizing or reducing agents.

Major Products: Azo-Stilbene derivatives with altered color and solubility.

Scientific Research Applications

Dye Industry: Sodium Azo-Stilbene Sulfonate is used as a dye in textiles, paper, and ink.

Fluorescent Probes: Its conjugated system makes it suitable for fluorescence studies.

Cell Imaging: Sodium Azo-Stilbene Sulfonate can label cells for microscopy.

Drug Delivery: Modified derivatives may serve as drug carriers.

Photography: Used in photographic emulsions.

Water Treatment: As a color indicator in water quality assessment.

Mechanism of Action

The compound’s mechanism of action depends on its application:

Dyeing: Sodium Azo-Stilbene Sulfonate interacts with fibers through van der Waals forces and hydrogen bonding.

Fluorescence: Excitation of its conjugated system leads to emission of visible light.

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared to structurally related sulfonated azo dyes and simpler aromatic sulfonates. Key differences arise from molecular complexity, functional group arrangement, and substituent effects.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate | C₃₃H₂₄N₆Na₂O₈S₂ | ~774.7* | Two azo, two sulfonate, styryl bridge |

| 5-[(4-Amino-1-naphthyl)azo]-2-anilinobenzenesulfonic acid (CAS 54363-79-0) | C₂₂H₁₈N₄O₃S | 418.47 | One azo, one sulfonate, aniline group |

| Sodium benzene sulfonate hydrate | C₆H₅NaO₃S | 176.16 | Single sulfonate, no azo groups |

*Calculated based on structural formula.

Key Observations :

- Molecular Complexity: The primary compound’s styryl bridge and dual azo/sulfonate groups distinguish it from simpler analogues.

- Solubility: Dual sulfonate groups in the main compound confer higher water solubility (~50 g/L at 25°C, extrapolated) compared to 5-[(4-Amino-1-naphthyl)azo]-2-anilinobenzenesulfonic acid (~20 g/L) and Sodium benzene sulfonate hydrate (>100 g/L) due to the latter’s lack of bulky aromatic substituents .

- Applications : While Sodium benzene sulfonate hydrate is primarily a surfactant or chemical intermediate , the main compound and the CAS 54363-79-0 analogue serve as dyes or sensors. The former’s extended conjugation may enable superior performance in optoelectronic devices.

Stability and Reactivity

- Thermal Stability : Sulfonate groups generally enhance thermal stability. The main compound’s decomposition temperature (Td) is estimated at ~300°C, higher than the CAS 54363-79-0 analogue (~250°C) due to additional ionic interactions from dual sulfonates.

- pH Sensitivity : The hydroxyl (-OH) group on the 2-hydroxynaphthalene moiety in the main compound introduces pH-dependent tautomerism, a feature absent in the compared compounds. This property is critical for its use in environmental or biological sensing .

Spectroscopic Properties

- UV-Vis Absorption : The main compound exhibits a broad absorption band at λmax ≈ 480 nm (visible region), redshifted compared to the CAS 54363-79-0 analogue (λmax ≈ 420 nm) due to extended π-conjugation from the styryl bridge. Sodium benzene sulfonate hydrate lacks significant visible absorption .

Biological Activity

Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate, commonly referred to as Hessian Violet, is a synthetic dye with significant biological activity. This compound is characterized by its complex structure, which includes multiple aromatic rings and diazene groups that contribute to its reactivity and potential applications in various fields, including biology and medicine.

The molecular formula of Hessian Violet is , with a molecular weight of 723.69 g/mol. The compound features sulfonate groups that enhance its solubility in water, making it suitable for biological applications.

Antimicrobial Properties

Research indicates that Hessian Violet exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial treatments. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxic effects of Hessian Violet have been observed in various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis (programmed cell death) in cancer cells, suggesting potential as an anticancer agent. The IC50 values (the concentration required to inhibit cell growth by 50%) vary among different cell lines, indicating selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.7 |

Antioxidant Activity

Hessian Violet has also been studied for its antioxidant properties . It demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of Hessian Violet is attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light, which can lead to oxidative damage in cells. Additionally, the sulfonate groups enhance the compound's interaction with cellular components, facilitating its uptake and subsequent biological effects.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that Hessian Violet effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Cancer Cell Apoptosis : Research by Lee et al. (2024) showed that treatment with Hessian Violet resulted in significant apoptosis in MCF-7 breast cancer cells, with morphological changes indicative of cell death observed under microscopy.

- Oxidative Stress Mitigation : A study by Zhang et al. (2023) reported that Hessian Violet treatment reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.